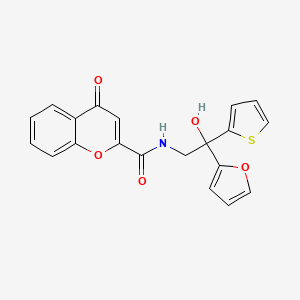
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic substrates. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by a Suzuki-Miyaura cross-coupling to introduce various aryl groups . Similarly, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was carried out using the Gewald reaction, starting with furfuryl cyanoacetamide and proceeding through several steps involving condensation and reaction with aryl aldehydes to yield Schiff bases . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound of interest would likely exhibit significant conjugation due to the presence of the chromene moiety and the heterocyclic furan and thiophene rings. This conjugation could affect the electronic distribution and reactivity of the molecule. The related compounds discussed in the papers have been characterized using techniques such as IR, ^1H NMR, and mass spectrometry, which would also be applicable for analyzing the molecular structure of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The carboxamide group, for example, could engage in hydrogen bonding and potentially participate in bioactive interactions. The furan and thiophene rings could undergo electrophilic substitution reactions due to their aromatic nature. The synthesis papers do not detail specific reactions for the compound , but they do provide insights into the types of chemical transformations that similar structures can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and the conjugated system would influence its solubility, melting point, and stability. The related compounds have been shown to possess antimicrobial activity, suggesting that the compound may also exhibit biological properties worth investigating .
Relevant Case Studies
The papers provided do not include case studies directly related to the compound . However, they do report on the antimicrobial activities of similar compounds against drug-resistant bacteria, which could be indicative of the potential applications of the compound being analyzed. The first paper describes the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues against various drug-resistant bacteria, with computational studies supporting the observed biological activities . The second paper discusses the antimicrobial activity of Schiff bases derived from furan and thiophene-containing compounds . These studies could serve as a foundation for exploring the biological activities of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of furan and thiophene moieties in organic synthesis. For instance, Aleksandrov and El’chaninov (2017) outlined the synthesis of furan and thiophene-containing compounds through coupling and cyclization reactions, providing a pathway for the development of heterocyclic compounds with potential application in material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).
Photoinduced Oxidative Annulation
Zhang et al. (2017) reported on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of polyheterocyclic compounds. This process highlights the compound's role in facilitating complex chemical transformations without the need for transition metals or oxidants, suggesting applications in green chemistry and sustainable synthesis (Zhang et al., 2017).
Catalysis and Green Chemistry
The compound's derivatives have been utilized in catalysis, as demonstrated by Zhang et al. (2018), who developed a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst. This research underscores the potential of these compounds in promoting environmentally friendly chemical reactions (Zhang et al., 2018).
Biological Activities
While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of the compound have been explored for their biological activities. For example, Ramaganesh et al. (2010) synthesized a series of compounds to estimate their biological properties, suggesting the potential for these molecules in developing new therapeutic agents (Ramaganesh et al., 2010).
Material Science
In material science, the incorporation of furan and thiophene units has been investigated for enhancing the performance of dye-sensitized solar cells. Kim et al. (2011) found that phenothiazine derivatives with furan linkers showed improved conversion efficiency, highlighting the role of these compounds in developing more efficient energy-harvesting devices (Kim et al., 2011).
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-14-11-16(26-15-6-2-1-5-13(14)15)19(23)21-12-20(24,17-7-3-9-25-17)18-8-4-10-27-18/h1-11,24H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAZSCDCRPAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

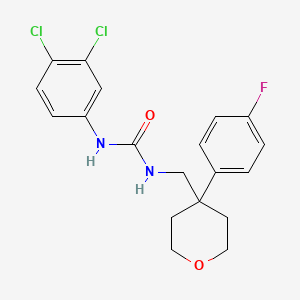
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)
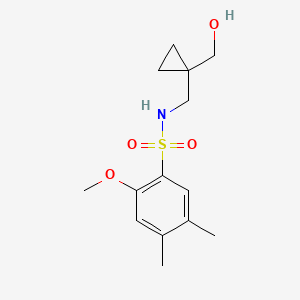
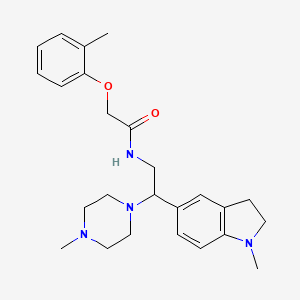
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
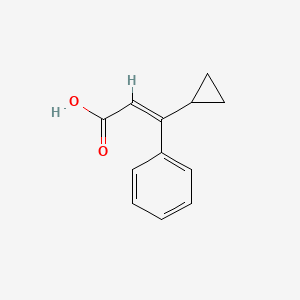
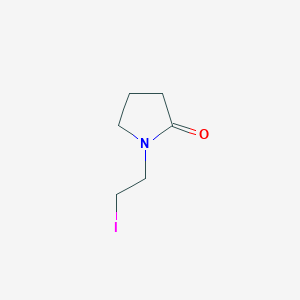
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2501309.png)